Boric acid-d3
Description
Structure
2D Structure
Properties
IUPAC Name |
trideuterio borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH3O3/c2-1(3)4/h2-4H/i2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXLFKZBHKPEV-NRUYWUNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OB(O[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583601 | |
| Record name | (~2~H_3_)Boric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14149-58-7 | |
| Record name | (~2~H_3_)Boric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14149-58-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Boric Acid D3
Direct Deuterium (B1214612) Exchange Routes
Direct deuterium exchange represents a straightforward approach to synthesizing Boric acid-d3. This method involves the substitution of protium (B1232500) (¹H) atoms in standard boric acid (H₃BO₃) with deuterium (²H or D) from a deuterium source.
Exchange with Heavy Water (D₂O)
The most common and direct method for the deuteration of boric acid is through isotopic exchange with heavy water (D₂O). The acidic protons of boric acid are labile and can be readily exchanged with the deuterium atoms of D₂O. The process is typically accelerated by the addition of an acid or base catalyst and requires an excess of D₂O to drive the equilibrium towards the fully deuterated product.
The reaction can be represented as: B(OH)₃ + 3 D₂O ⇌ B(OD)₃ + 3 HDO
To achieve high isotopic enrichment, this process is often repeated multiple times with fresh D₂O. The efficiency of the exchange is dependent on factors such as temperature, reaction time, and the molar ratio of D₂O to boric acid.
Catalytic Deuteration Approaches
To enhance the efficiency and selectivity of the H/D exchange, various transition-metal catalysts have been employed. These catalysts facilitate the activation of C-H bonds, and by analogy, O-H bonds, making the exchange with a deuterium source like D₂O more facile. Iridium, rhodium, ruthenium, and palladium-based catalysts have shown significant activity in promoting H/D exchange reactions. For instance, iridium complexes can catalyze the deuteration of organic molecules using D₂O as the deuterium source under relatively mild conditions. While direct catalytic deuteration of boric acid itself is less commonly detailed, the principles are applicable, and catalysts can lower the energy barrier for the O-H/O-D exchange.
| Catalyst Type | Deuterium Source | General Conditions | Advantage |
| Iridium Complexes | D₂O | Mild temperature and pressure | High efficiency and selectivity |
| Palladium on Carbon (Pd/C) | D₂O with Al | Microwave irradiation | Environmentally benign |
| Ruthenium Complexes | D₂O | Elevated temperatures (e.g., 135 °C) | High selectivity for specific sites |
Synthesis from Deuterated Precursors
An alternative to direct exchange is the synthesis of this compound from precursors that are already deuterated. This method can often lead to higher isotopic purity in a single synthetic sequence.
Hydrolysis of Deuterated Boron Trihalides or Diborane (B8814927)
Boric acid is readily formed from the hydrolysis of boron trihalides (e.g., BCl₃, BBr₃) or diborane (B₂H₆). By substituting heavy water (D₂O) for regular water (H₂O) in these reactions, this compound can be synthesized directly.
The hydrolysis of boron trichloride (B1173362) with heavy water proceeds as follows: BCl₃ + 3 D₂O → B(OD)₃ + 3 DCl
Similarly, the reaction of diborane with heavy water yields this compound and deuterium gas. It is important to note that this reaction can be vigorous. B₂H₆ + 6 D₂O → 2 B(OD)₃ + 6 HD
If deuterated diborane (B₂D₆) is used as a precursor, its hydrolysis with D₂O will also yield the desired product.
Reaction of Boron Compounds with Deuterated Alcohols
Borate (B1201080) esters are formed through the condensation reaction of boric acid with alcohols. This reaction can be adapted for the synthesis of this compound. By reacting a suitable boron precursor, such as a borate ester like trimethyl borate (B(OCH₃)₃), with a deuterated alcohol (ROD) followed by hydrolysis with D₂O, one can obtain this compound.
The transesterification with a deuterated alcohol, followed by hydrolysis, can be represented in a two-step process:
B(OR)₃ + 3 R'OD ⇌ B(OR')₃ + 3 ROH
B(OR')₃ + 3 D₂O → B(OD)₃ + 3 R'OD
This method's effectiveness depends on the completeness of the transesterification and hydrolysis steps.
Purification and Isotopic Enrichment Assessment of this compound
Following synthesis, the this compound must be purified to remove any unreacted starting materials, byproducts, and residual protic species. Subsequently, the level of deuterium incorporation must be accurately determined.
Purification Methods:
Recrystallization: A common and effective method for purifying boric acid is recrystallization from water. For this compound, recrystallization would be performed using D₂O to avoid re-introduction of protium. The solubility of boric acid is significantly higher in hot water compared to cold water, which allows for efficient purification by crystallization upon cooling.
Ion-Exchange Chromatography: This technique can be employed to remove ionic impurities. A solution of crude this compound can be passed through a series of cation and anion exchange resins to remove metal ions and other anionic species.
Isotopic Enrichment Assessment:
Several analytical techniques are utilized to quantify the isotopic purity of this compound.
Mass Spectrometry (MS): This is a primary tool for isotopic analysis. Techniques like Thermal Ionization Mass Spectrometry (TIMS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly precise for determining boron isotope ratios. For assessing deuterium enrichment, the sample can be analyzed directly or after conversion to a volatile derivative like methyl borate. The mass difference between the deuterated and non-deuterated species allows for precise quantification of the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ²H (Deuterium) and ¹H (Proton) NMR can be used to determine the level of deuteration. In ¹H NMR, the disappearance or reduction in the intensity of the O-H proton signal provides a measure of deuteration. Conversely, ²H NMR allows for the direct observation and quantification of the deuterium signal. Quantitative NMR methods can provide accurate data on isotopic abundance.
| Analytical Technique | Principle of Measurement | Key Advantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to distinguish between isotopic masses. | High precision and accuracy for isotopic ratios. |
| Nuclear Magnetic Resonance (NMR) | Detects the nuclear spin properties of isotopes; quantifies based on signal intensity. | Provides structural information and allows for direct, non-destructive analysis of the sample. |
Spectroscopic Characterization of Boric Acid D3 and Its Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. For boric acid-d3, various NMR methods provide specific insights into its properties.
Deuterium (B1214612) NMR (²H NMR) for Isotopic Purity and Site Specificity
Deuterium (²H) NMR is instrumental in determining the isotopic purity of this compound. Commercially available this compound often specifies an atom percentage of deuterium, for instance, 98 atom % D. apolloscientific.co.ukapolloscientific.co.uk ²H NMR can verify this enrichment level. Due to the replacement of protons with deuterons, the ²H NMR spectrum of this compound provides distinct signals that confirm the presence and location of deuterium atoms within the molecule. This site-specificity is crucial for mechanistic studies where tracking the deuterium label is necessary.
¹H NMR Studies in Mixed H₂O/D₂O Solvents and Related Systems
In ¹H NMR studies conducted in deuterated solvents like D₂O, the residual proton signals can provide information about proton exchange processes. When boric acid is dissolved in D₂O, the hydroxyl protons rapidly exchange with deuterium from the solvent, leading to a decrease or disappearance of the O-H signal and the appearance of an H-O-D signal. The chemical shift of water in D₂O is approximately 4.79 ppm. sigmaaldrich.comcarlroth.com
The addition of boric acid to an aqueous solution of nucleosides in D₂O has been shown to cause significant shifts in the absorption signals of the ribose protons, particularly the 2'-H and 3'-H protons, indicating complex formation. oup.com For example, the ¹H-NMR spectrum of the ribose moiety of uridine (B1682114) in D₂O shows noticeable changes upon the addition of boric acid. oup.com Furthermore, studies on the hydrolysis of borohydride (B1222165) in D₂O have used ¹H NMR to monitor the reaction, noting that deuterium-proton exchange was not occurring in the BH₄⁻ species. researchgate.net
¹¹B NMR Spectroscopy for Boron Coordination and Chemical Environment
¹¹B NMR spectroscopy is highly sensitive to the coordination environment of the boron atom. nsf.gov The chemical shift in ¹¹B NMR can distinguish between trigonal (sp² hybridized) and tetrahedral (sp³ hybridized) boron centers. mdpi.com
Trigonal Boric Acid: In its uncoordinated, trigonal form, boric acid (and this compound) exhibits a chemical shift of approximately 19.3 to 19.7 ppm in D₂O. nih.govrsc.org
Tetrahedral Borate (B1201080): When boric acid accepts a hydroxide (B78521) ion (or another nucleophile), it converts to the tetrahedral borate anion, [B(OH)₄]⁻. This change in coordination from sp² to sp³ results in a significant upfield shift in the ¹¹B NMR spectrum, with signals appearing around 2 to 13 ppm. mdpi.comnih.govresearchgate.net The exact chemical shift is dependent on pH and concentration. nih.gov For instance, as the pH of a borax (B76245) solution increases, the ¹¹B NMR signal shifts to a higher field. nih.gov
This technique is crucial for studying the equilibrium between boric acid and borate ions in solution and for monitoring reactions involving changes in boron coordination, such as the formation of boronate esters with diols. nsf.govmdpi.com
| Boron Species | Hybridization | Typical Chemical Shift (ppm) | Solvent/Conditions |
|---|---|---|---|
| Boric Acid | sp² (trigonal) | ~19.44 | D₂O nih.gov |
| Boric Acid Decomposition Product | sp² (trigonal) | 19.63 - 19.72 | D₂O rsc.org |
| Borate Anion | sp³ (tetrahedral) | ~2 - 13 | Aqueous, pH dependent nih.govresearchgate.net |
| Boronate Esters | sp³ (tetrahedral) | Variable, upfield from boronic acid | Various mdpi.com |
Multi-Dimensional NMR Techniques for Supramolecular Assembly Analysis
Multi-dimensional NMR techniques are invaluable for studying the non-covalent interactions and supramolecular structures involving boric acid and its derivatives.
DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion coefficients of molecules, allowing for the characterization of self-assembly and complex formation. researchgate.netresearchgate.net For example, DOSY NMR has been used to study the self-assembly of boric acid on the surface of drug nanocrystals, where it forms network-like structures through hydrogen bonds. nih.gov It has also been employed to investigate the interactions between boric acid derivatives and β-cyclodextrin. researchgate.net
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of atoms, which is crucial for determining the structure of supramolecular assemblies. uba.arcolumbia.edu NOESY and ROESY can be used to identify which parts of interacting molecules are close to each other in the complex. For instance, these techniques have been applied to study the host-guest inclusion complexes of boric acid derivatives with β-cyclodextrin. researchgate.net The choice between NOESY and ROESY often depends on the molecular weight of the system being studied. columbia.edu
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FT-IR, provides detailed information about the bonding and structure of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopic Investigations
FT-IR spectroscopy is a key method for characterizing this compound, as the substitution of hydrogen with deuterium leads to significant and predictable shifts in the vibrational frequencies of the O-D bonds compared to O-H bonds. vulcanchem.com
The spectrum of boric acid shows strong, broad absorption bands due to O-H stretching, which are indicative of hydrogen bonding. cdnsciencepub.comrsc.org In this compound, these bands shift to lower frequencies. For example, the v(OH) stretching vibration in boric acid at around 3200 cm⁻¹ shifts to approximately 2400 cm⁻¹ for the v(OD) stretch in this compound. cdnsciencepub.com This isotopic shift is a clear indicator of successful deuteration.
Other key vibrational modes for boric acid and their expected shifts upon deuteration include:
B-O Stretching: Bands associated with B-O stretching are observed in the region of 1300-1500 cm⁻¹. researchgate.net
In-plane B-O-H (or B-O-D) Bending: These modes are also sensitive to isotopic substitution. researchgate.net
Out-of-plane Deformations: The out-of-plane γ(OH) and γ(OD) deformation modes also show characteristic frequencies. rsc.org
Studies have used FT-IR to confirm the structure of boric acid synthesized from minerals and to investigate its interaction with other molecules, noting the characteristic bands for trigonal BO₃ and tetrahedral BO₄ groups. uniroma1.itunl.edu
| Vibrational Mode | B(OH)₃ Frequency (cm⁻¹) | B(OD)₃ Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| O-H / O-D Stretch (ν) | ~3200 | ~2400 | cdnsciencepub.com |
| B-O Stretch (Asymmetric) | ~1417-1450 | - | researchgate.net |
| B-O-H / B-O-D Bend (In-plane, δ) | ~1191 | - | researchgate.net |
| BO₃ Bend | ~542 | - | unl.edu |
Raman Spectroscopic Studies of this compound
Raman spectroscopy is a powerful technique for investigating the vibrational modes of molecules. In the case of this compound (B(OD)3), where deuterium atoms replace the hydrogen atoms of boric acid (B(OH)3), Raman studies provide insight into the structural and bonding changes resulting from this isotopic substitution. The spectra of both crystalline boric acid and its deuterated form have been the subject of numerous investigations. rsc.orgias.ac.in
In the crystalline state, boric acid molecules are arranged in layers held together by hydrogen bonds. wikipedia.org The fundamental vibrations of the B(OD)3 molecule can be assigned based on its C3h point group symmetry. rsc.orgias.ac.in The Raman-active modes are categorized into species a', e', and e". ias.ac.in
Key findings from Raman spectroscopic studies of this compound include the observation of polarized bands, which is a significant feature in the spectra of various isotopomers. The symmetric BO stretch is observed to shift to a higher frequency upon deuteration. This shift, along with the intensity and polarization of the BOD symmetric deformation, supports the C3h structure for vapor-phase boric acid.
A comparison of the Raman spectra of B(OH)3 and B(OD)3 reveals significant shifts in the vibrational frequencies, particularly those involving the hydroxyl/deuteroxyl groups. These shifts are crucial for the correct assignment of the fundamental vibrational modes.
Interactive Table 1: Experimentally Observed Raman Frequencies for this compound
| Vibrational Mode Description | Frequency (cm⁻¹) |
| O-D Stretching | ~2400 |
| B-O-D Bending | ~910-929 |
| Out-of-plane B-O-D Bending | Not specified |
| B-O Stretching | Shifts to higher frequency vs. B(OH)3 |
| O-B-O Bending | Not specified |
Note: The exact frequencies can vary slightly depending on the experimental conditions and the physical state of the sample. The table provides approximate values based on available literature.
Analysis of Isotopic Shifts in Fundamental Vibrational Modes
The substitution of hydrogen with deuterium in boric acid leads to predictable shifts in the vibrational frequencies of the molecule, a phenomenon known as the isotopic effect. This effect is most pronounced for vibrational modes that involve significant motion of the hydrogen/deuterium atoms. By comparing the infrared and Raman spectra of B(OH)3 and B(OD)3, researchers can confidently assign the fundamental vibrational modes. rsc.org
The most significant isotopic shifts are observed for the O-H stretching and bending vibrations. cdnsciencepub.com The O-H stretching vibration in B(OH)3, typically observed around 3200 cm⁻¹, shifts to approximately 2400 cm⁻¹ for the O-D stretch in B(OD)3. cdnsciencepub.com Similarly, the in-plane B-O-H bending vibration undergoes a substantial shift to a lower frequency upon deuteration. cdnsciencepub.com For instance, a band at 1002 cm⁻¹ in phenylboronic acid, assigned to the B-O-H deformation, shifts to 910 cm⁻¹ upon deuteration. cdnsciencepub.com In boric acid itself, the B-O-H bending mode at around 1197 cm⁻¹ shifts to about 929 cm⁻¹ in B(OD)3. cdnsciencepub.com
Vibrations primarily involving the heavier boron and oxygen atoms, such as the B-O stretching and O-B-O bending modes, exhibit smaller isotopic shifts. However, some coupling between the B-O and O-H/O-D vibrations exists, leading to minor shifts in these modes as well. rsc.org The analysis of these isotopic shifts is not only crucial for vibrational assignment but also provides valuable information about the potential energy surface and force constants of the molecule. ias.ac.in
Interactive Table 2: Comparison of Fundamental Vibrational Frequencies (cm⁻¹) for Boric Acid and this compound
| Vibrational Mode | B(OH)3 Frequency (cm⁻¹) | B(OD)3 Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) |
| O-H/O-D Stretch | ~3200 | ~2400 | ~800 |
| B-O-H/B-O-D Bend (in-plane) | ~1197 | ~929 | ~268 |
| B-O Stretch (asymmetric) | ~1450 | Shifts observed | Varies |
| B-O Stretch (symmetric) | ~887 | Shifts to higher frequency | Varies |
| Out-of-plane bend | ~648-666 | Shifts to lower frequency | Varies |
Note: These are approximate values compiled from various spectroscopic studies. The exact frequencies and shifts can differ based on the measurement technique (IR vs. Raman) and sample conditions.
Mass Spectrometry (MS) for Isotopic Distribution and Purity Determination
Mass spectrometry is an indispensable analytical technique for determining the isotopic distribution and purity of labeled compounds like this compound. vulcanchem.com This method allows for the precise measurement of the mass-to-charge ratio of ions, enabling the differentiation between molecules with different isotopic compositions.
For this compound, mass spectrometry can verify the degree of deuterium incorporation. An M+3 mass shift is expected for fully deuterated boric acid compared to its non-deuterated counterpart. The isotopic purity is typically expressed as an atom percentage of the isotope, for example, 98 atom % D.
Various mass spectrometry techniques can be employed for the analysis of boric acid and its isotopologues. Laser mass spectrometry, specifically using a reflectron time-of-flight mass spectrometer (RTOFMS) with a laser ablation ion source, has been successfully used to determine the ¹⁰B/¹¹B isotopic ratio in boric acid solutions. nih.govresearchgate.net This method is noted for being faster and less expensive than other techniques like thermal ionization mass spectrometry (TIMS). nih.govresearchgate.net
When analyzing the isotopic purity of labeled compounds, it is often necessary to account for the natural isotopic abundance of other elements within the molecule. almacgroup.com High-resolution mass spectrometry, such as Time-of-Flight (TOF) LC/MS, provides the necessary mass accuracy to resolve and quantify different isotopologues, even in complex mixtures. almacgroup.com This allows for the accurate determination of isotopic enrichment by integrating the extracted ion chromatograms for each isotopic species. almacgroup.com The presence of elemental impurities can also be assessed using techniques like ICP-OA-TOF-MS, which is important for quality control of high-purity boric acid.
Computational and Theoretical Investigations of Boric Acid D3 Systems
Quantum Chemical Calculations (Ab Initio and Density Functional Theory)
Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are powerful tools for elucidating the fundamental properties of molecules. researchgate.net These computational approaches allow for a detailed examination of the electronic and structural characteristics of boric acid-d3.
Electronic Structure and Bonding Analysis of Deuterated Boric Acid
The fundamental electronic structure of this compound, B(OD)₃, is analogous to that of its non-deuterated counterpart, B(OH)₃. It features a central boron atom bonded to three oxygen atoms in a trigonal planar geometry, with each oxygen atom, in turn, bonded to a deuterium (B1214612) atom. vulcanchem.com The molecule belongs to the C₃ₕ point group, a symmetry that is preserved upon deuteration. vulcanchem.com
Calculation of Vibrational Frequencies and Normal Modes for Isotopic Species
The vibrational frequencies and normal modes of a molecule are fundamental to understanding its dynamic behavior. For this compound, these can be calculated using quantum chemical methods and are crucial for interpreting experimental spectroscopic data, such as infrared (IR) and Raman spectra. hawaii.edulibretexts.org The replacement of hydrogen with deuterium results in noticeable shifts in the vibrational frequencies, particularly for modes involving the movement of the hydroxyl/deuteroxyl group. vulcanchem.com
A molecule with N atoms has 3N degrees of freedom for movement. For a non-linear molecule like this compound, this corresponds to 3 translational, 3 rotational, and 3N-6 vibrational degrees of freedom. libretexts.org The vibrational motions can be broken down into independent motions known as normal modes. libretexts.orglibretexts.org
Theoretical calculations, often performed using DFT, can predict the frequencies of these normal modes. For boric acid and its isotopologues, these calculations show that the vibrational modes can be categorized into skeletal vibrations of the BO₃ group and the motions of the hydrogen/deuterium atoms. sci-hub.se The O-D stretching and bending vibrations in this compound occur at lower frequencies compared to the O-H vibrations in boric acid due to the heavier mass of deuterium. This isotopic shift is a key feature observed in IR spectroscopy. vulcanchem.com
The table below presents a comparison of calculated vibrational frequencies for different isotopic species of boric acid.
| Vibration Mode | H₃¹¹BO₃ (cm⁻¹) | D₃¹¹BO₃ (cm⁻¹) |
| Symmetric BO stretch | 885 | - |
| Out-of-plane bend | 666 | - |
| Asymmetric BO stretch | 1490 | - |
| In-plane bend | 552 | - |
| Data sourced from computational studies and may vary based on the level of theory and basis set used. sci-hub.se |
Modeling of Isotopic Effects on Molecular Geometries and Non-Covalent Interactions
The substitution of hydrogen with deuterium in boric acid leads to distinct isotope effects on its molecular geometry and non-covalent interactions. pageplace.de These effects, though small, can be accurately modeled using high-level quantum chemical calculations. The primary origin of these geometric changes lies in the anharmonicity of the potential energy surface and the difference in zero-point vibrational energies between the O-H and O-D bonds. pageplace.de
In the solid state, boric acid molecules form layered structures held together by an extensive network of hydrogen bonds. vulcanchem.com In this compound, these are deuterium bonds. The O···O separation in these networks is a key parameter affected by deuteration. Computational models can predict these subtle structural changes and provide insights into the thermodynamics of these interactions.
Solvation Studies and Intermolecular Interactions
The behavior of this compound in solution, particularly in deuterated solvents, is of significant interest for understanding its chemical reactivity and transport properties. Theoretical solvation studies provide a molecular-level picture of how the solute interacts with the surrounding solvent molecules.
Theoretical Treatment of Solvation Effects of this compound in Deuterated Solvents
The solvation of this compound in deuterated solvents, such as heavy water (D₂O), can be modeled using various theoretical approaches. synmr.innanalysis.com These range from continuum solvation models, which represent the solvent as a continuous dielectric medium, to explicit solvation models, where individual solvent molecules are included in the quantum chemical calculation. chemrxiv.org
Continuum models like the Polarizable Continuum Model (PCM) are computationally efficient and can provide a good first approximation of the solvation energy. nih.gov More sophisticated methods, such as those combining DFT with explicit solvent molecules, allow for a detailed analysis of the direct interactions between the solute and the first solvation shell. researchgate.netnih.gov
Studies on the solubility of boric acid in heavy water have shown that it is slightly lower than in light water, a phenomenon that can be explored through thermodynamic calculations of the Gibbs free energy of transfer. researchgate.nettandfonline.com Theoretical models can help elucidate the contributions of enthalpic and entropic effects to this observation. tandfonline.com The interaction of this compound with deuterated solvents is also relevant in the context of its use as a chemical additive in heavy water moderated nuclear reactors. tandfonline.com
Characterization of Deuterium-Bonding Networks and Solute-Solvent Interactions
In deuterated solvents, particularly D₂O, this compound participates in the formation of deuterium-bonding networks. vulcanchem.comsynmr.in These networks are analogous to the hydrogen-bonding networks found in aqueous solutions of boric acid. The strength and geometry of these deuterium bonds can be characterized using computational methods.
Theoretical calculations can determine the interaction energies between this compound and surrounding solvent molecules, as well as the geometric parameters of the deuterium bonds (e.g., D···O distance and B-O-D···O angle). libretexts.org These calculations often reveal that deuterium bonds are slightly stronger and shorter than the corresponding hydrogen bonds, a consequence of the lower zero-point energy of the O-D bond.
The solute-solvent interactions also influence the acidity of boric acid. The pKa of boric acid is known to be higher in D₂O than in H₂O, indicating it is a weaker acid in the deuterated solvent. nih.govrsc.org This isotope effect can be investigated theoretically by calculating the free energy change of the dissociation reaction in both solvents. Such studies often involve modeling the explicit interaction of water molecules with both the acid and its conjugate base. researchgate.net The analysis of these interactions is crucial for understanding the reactivity of this compound in various chemical and biological systems. researchgate.netresearchgate.net
Computational Studies of this compound Molecular Clusters
Computational chemistry has become an indispensable tool for investigating the structure, stability, and properties of molecular clusters. In the case of boric acid and its deuterated isotopologue, this compound, theoretical studies provide insights that are often difficult to obtain through experimental methods alone. These studies typically employ ab initio calculations and density functional theory (DFT) to model the behavior of these clusters.
Research has shown that boric acid molecules have a strong tendency to form clusters through hydrogen bonding. nih.gov The most stable form of the boric acid dimer is a cyclic structure containing two hydrogen bonds, which is similar in nature to carboxylic acid dimers. nih.gov Computational studies have explored a variety of cluster sizes and shapes, including trimers, tetramers, and even larger assemblies. nih.gov While trimers and tetramers often extend the cyclic dimer geometry, the pentamer shows a preference for a bowl-shaped structure. nih.gov Further addition of boric acid molecules can lead to the formation of more complex, three-dimensional structures. For instance, a 15-mer can form a partial buckyball, and a 20-mer can form a complete buckyball-like cage. nih.gov The hexamer, however, has been computationally shown to favor a planar, rosette-like structure. nih.gov
The stability of these clusters is a key focus of computational investigations. The stabilization energies of cage-shaped boric acid clusters have been found to increase almost linearly with the number of boric acid molecules (n) in the cluster, indicating that larger cage structures are more stable. nih.gov These clusters are held together by strong O-H···O hydrogen bonds. nih.gov In the context of this compound, the principles of cluster formation remain the same, but the substitution of protium (B1232500) with deuterium would influence the vibrational frequencies of the O-D bonds and the hydrogen bonding strength, which can be modeled in computational calculations.
DFT methods, such as B3LYP, are commonly used to investigate the conformations of boric acid and its related species. researchgate.net These studies have identified the lowest-energy conformation of the boric acid molecule to have C₃h symmetry. researchgate.net The investigation of hydrated boric acid clusters, B(OH)₃(H₂O)n, is also an active area of computational research, providing insights into the interaction of boric acid with water molecules. researchgate.net Such studies are foundational for understanding the behavior of this compound in aqueous environments. The interaction of boric acid with various host molecules has also been explored using DFT, revealing that complexation is energetically favorable and driven by hydrogen bond formation. researchgate.net
The table below summarizes key findings from computational studies on boric acid clusters.
| Cluster Size (n) | Preferred Geometry | Key Features |
| 2 | Cyclic | Two hydrogen bonds, similar to carboxylic acid dimers. nih.gov |
| 3, 4 | Extended cyclic | Continuation of the dimer geometry. nih.gov |
| 5 | Bowl-shaped | Marks a transition to 3D structures. nih.gov |
| 6 | Planar rosette | Hexagon-centered structure. nih.gov |
| 15 | (3/4) Buckyball | Incomplete cage structure. nih.gov |
| 20 | Buckyball | Full cage-like structure. nih.gov |
Prediction of Equilibrium Isotope Fractionation Factors
The prediction of equilibrium isotope fractionation factors is a critical application of computational chemistry, with significant implications for geochemistry and environmental science. Isotope fractionation is the partitioning of isotopes of an element between two different substances or phases at equilibrium. For this compound, the key fractionation process involves the exchange of deuterium (D) and protium (H) between boric acid and other molecules, such as water.
Theoretical calculations of isotope fractionation factors are based on the principles of statistical mechanics and quantum chemistry. The fractionation factor (α) between two species is determined by the differences in their zero-point vibrational energies, which are dependent on the isotopic masses. hawaii.edu Quantum chemical methods, including ab initio molecular orbital theory and DFT, are used to calculate the vibrational frequencies of the isotopic molecules. hawaii.eduresearchgate.net
The equilibrium isotope fractionation between dissolved boric acid (B(OH)₃) and the borate (B1201080) ion (B(OH)₄⁻) is a widely studied system, primarily for understanding the paleo-pH of oceans using boron isotope ratios (¹¹B/¹⁰B). hawaii.educhemrxiv.org The theoretical approaches used in these studies are directly applicable to D/H fractionation in this compound. The fractionation factor is sensitive to the vibrational frequencies used in the calculation and the level of theory employed. hawaii.edu For instance, different computational methods and basis sets can yield a range of values for the fractionation factor between B(OH)₃ and B(OH)₄⁻. hawaii.eduresearchgate.net
Solvent effects, particularly hydration, can also play a role in isotope fractionation. researchgate.nethawaii.edu Computational models can account for this by including explicit water molecules in the calculations, forming hydrated clusters. researchgate.netresearchgate.net Studies have shown that for boron isotope fractionation, the effect of hydration can be minor in some cases but significant for species like B(OH)₃. researchgate.net
Experimental measurements are crucial for validating theoretical predictions. For the boron isotope system, direct measurements of the fractionation factor have been performed by isolating boric acid from solutions at controlled pH. duke.edu These experiments have yielded values that can be compared with theoretical predictions. For example, one study reported a directly measured fractionation factor (εB) of 26.0 ± 1.0‰ at 25°C, which was noted to be consistent with some theoretical values. duke.edu
The table below presents a comparison of theoretically calculated and experimentally determined boron isotope fractionation factors between B(OH)₃ and B(OH)₄⁻, highlighting the different methods used. While these values are for ¹¹B/¹⁰B fractionation, they illustrate the range and methodologies that would be relevant for predicting D/H fractionation in this compound systems.
| Method | Fractionation Factor (α) at ~25°C | Reference |
| Theoretical (Valence Force Field) | 1.0194 | chemrxiv.org |
| Theoretical (Ab initio) | 1.020 - 1.050 | hawaii.edu |
| Theoretical (Quantum Chemical) | ~1.030 (X3LYP+) / ~1.025 (MP2TZ) | researchgate.net |
| Theoretical (High-precision) | 1.028 - 1.030 | chemrxiv.org |
| Experimental (Direct Measurement) | ~1.026 (εB = 26.0 ± 1.0‰) | duke.edu |
| Experimental (Klochko et al., 2006) | ~1.0272 | duke.edu |
These computational and theoretical frameworks provide a powerful basis for understanding and predicting the behavior of this compound, from the structure of its molecular clusters to the subtle effects of isotope fractionation.
Kinetic and Mechanistic Elucidation Utilizing Boric Acid D3
Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in Reaction Mechanisms
The substitution of hydrogen with deuterium in a reacting molecule can lead to a change in the reaction rate, a phenomenon known as the deuterium kinetic isotope effect (DKIE). wikipedia.org The magnitude of the DKIE provides valuable information about the transition state of the reaction, especially whether a bond to the isotopic atom is being formed or broken in the rate-determining step. wikipedia.orgpageplace.de
Measurement and Interpretation of Primary DKIEs
Primary DKIEs are observed when a bond to the isotopically substituted atom is cleaved or formed in the rate-determining step of a reaction. wikipedia.org The measurement of primary DKIEs involves comparing the rate constant of a reaction with a hydrogen-containing substrate (kH) to the rate constant of the same reaction with a deuterium-containing substrate (kD). The ratio kH/kD is the primary DKIE. A significant primary DKIE (typically kH/kD > 2) is a strong indication that the bond to the hydrogen/deuterium atom is being broken in the rate-determining step. humanjournals.com
In the context of reactions catalyzed by boric acid, using Boric acid-d3 allows for the investigation of proton transfer steps. For instance, in the hydrolysis of p-methoxybenzeneboronic acid, which is catalyzed by hydronium ions, a large rate constant ratio (kH/kD of 3.7 at 25°C) was observed when the reaction was carried out in heavy water (D2O), indicating a primary kinetic isotope effect. annualreviews.org This suggests that the transfer of a proton (or deuteron) is a key part of the rate-limiting step.
Table 1: Illustrative Primary Deuterium Kinetic Isotope Effects
| Reaction | Catalyst | kH/kD at 25°C | Interpretation |
| Hydrolysis of p-methoxybenzeneboronic acid | H3O+ / D3O+ | 3.7 annualreviews.org | Significant primary DKIE, indicating proton/deuteron (B1233211) transfer in the rate-determining step. annualreviews.org |
Assessment of Secondary DKIEs
Secondary DKIEs occur when the isotopic substitution is at a position that is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary DKIEs (kH/kD is close to 1) and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). wikipedia.org Secondary DKIEs arise from changes in the vibrational frequencies of the molecule as it proceeds from the reactant to the transition state.
For example, changes in hybridization at a carbon atom bearing a deuterium can lead to observable secondary DKIEs. A change from sp3 to sp2 hybridization typically results in a normal secondary DKIE, while a change from sp2 to sp3 often leads to an inverse effect. wikipedia.org In studies involving boric acid, secondary isotope effects can provide subtle details about the transition state structure. For instance, the formation of a more crowded tetrahedral borate (B1201080) complex from a trigonal boric acid molecule can influence the vibrational frequencies of nearby groups, potentially leading to small, measurable secondary isotope effects. annualreviews.org
Temperature Dependence of Deuterium Isotope Effects
The magnitude of the DKIE is often temperature-dependent. Generally, the isotope effect is larger at lower temperatures and decreases as the temperature increases. acs.org This is because the difference in zero-point energies between the C-H and C-D bonds, which is a major contributor to the DKIE, becomes less significant relative to the available thermal energy at higher temperatures.
Studies on the ionization of boric acid in light water (H2O) and heavy water (D2O) at elevated temperatures have shown that the deuterium isotope effect, Δlog10K (the difference in the logarithm of the ionization constant), exhibits a noticeable temperature dependence. researchgate.net For boric acid, as with other weak acids, the isotope effect on ionization tends to decrease as the temperature rises. researchgate.net This temperature dependence can be a valuable parameter in modeling the thermodynamics and kinetics of reactions over a range of conditions. researchgate.net
Mechanistic Probes for Proton/Deuteron Transfer Steps
This compound is an invaluable tool for probing the mechanisms of reactions that involve the transfer of a proton or deuteron. nih.gov Its use allows chemists to track the movement of deuterium atoms and identify which steps in a reaction sequence are rate-limiting.
Elucidation of Rate-Determining Steps using this compound
By strategically labeling reactants with deuterium using this compound, it is possible to determine if a proton transfer step is the slowest step in a multi-step reaction mechanism. If a significant primary DKIE is observed when this compound is used as a catalyst or reactant, it strongly suggests that the deuteron transfer is the rate-determining step. rsc.org
For example, in boron-catalyzed amidation reactions, understanding the role of proton transfer is crucial for optimizing catalytic activity. rsc.org Computational studies on the reaction of boric acid with hydroxyl groups have shown that the cleavage of B-O bonds is a critical step, which is preceded by deprotonation events. nih.govresearchgate.net The use of this compound in such systems could experimentally verify the calculated energy barriers and confirm the rate-determining nature of the proton/deuteron transfer. Similarly, in the palladium-catalyzed transfer hydrogenation of alkenes and alkynes using tetrahydroxydiboron (B82485) and water, mechanistic experiments pointed to a rate-determining H atom transfer event to generate a palladium-hydride intermediate. escholarship.org Using D2O and, by extension, deuterated boron species, allowed for the confirmation of complete deuterium incorporation and provided insights into the mechanism. escholarship.org
Tracing of Deuterium in Boron-Catalyzed Reaction Pathways
This compound can be used as a tracer to follow the path of deuterium atoms throughout a reaction sequence. This is particularly useful in complex catalytic cycles where multiple proton transfer steps may occur. rsc.org By analyzing the isotopic composition of the products and intermediates, it is possible to map out the connectivity of the reaction pathway.
In the context of boron-catalyzed reactions, such as direct amidation or esterification, this compound can help to distinguish between different proposed mechanisms. rsc.orgrsc.org For instance, different mechanistic proposals for boron-mediated amidation reactions have been put forward. rsc.orgrsc.org By using this compound and analyzing the distribution of deuterium in the products and recovered catalyst, researchers can gain evidence to support or refute specific mechanistic hypotheses. Furthermore, in gold-catalyzed deuterodeboronation of arylboronic acids, D2O serves as the deuterium source, and the reaction mechanism involves the transfer of a deuteron in the final protonolysis step. acs.orgacs.org While this example doesn't directly use this compound, it highlights the principle of using a deuterated source to trace the reaction pathway in boron-related chemistry. acs.orgacs.org
Equilibrium Isotope Effects (EIEs) of this compound Systems
Equilibrium isotope effects (EIEs) offer profound insights into the subtle energetic differences between isotopic molecules in a state of thermodynamic equilibrium. In the context of this compound systems, EIEs are particularly informative for understanding the dynamics of proton transfer and the structural nature of aqueous boron species. These effects are quantified by the isotopic fractionation factor (α), which is the ratio of the isotopic ratios (e.g., D/H) in two different chemical species at equilibrium.
Isotopic Equilibration Rates in Aqueous Boric Acid-Borate Systems
The rate at which isotopic equilibrium is established in the aqueous boric acid-borate system is a critical parameter for interpreting kinetic and mechanistic data. The central equilibrium involves the dissociation of boric acid:
B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺
When this compound (B(OD)₃) is introduced into an aqueous medium, an isotopic exchange occurs, leading to a dynamic equilibrium between the deuterated and protiated forms of boric acid and the borate ion.
Research into the kinetics of the boric acid-borate equilibrium has revealed that the reaction rates are considerably slower than those of typical diffusion-controlled acid-base reactions. hawaii.eduresearchgate.net This is attributed to the significant structural rearrangement required in the conversion of the planar, trigonal B(OH)₃ molecule to the tetrahedral B(OH)₄⁻ anion. hawaii.eduresearchgate.net
Theoretical studies based on experimental data have been conducted to estimate the equilibration time for the stable boron isotopes, ¹⁰B and ¹¹B. In seawater at 25°C, the calculated time to reach boric acid-borate equilibrium is approximately 95 microseconds. researchgate.net For the stable boron isotopes, the isotopic equilibration time is estimated to be around 125 microseconds. hawaii.eduresearchgate.net While these studies focus on boron isotopes rather than hydrogen isotopes, they provide a valuable framework for understanding the kinetics of the system. The rate-limiting step is the structural transformation of the boron species, a process that would similarly govern the equilibration of deuterated and protiated forms.
The relatively rapid nature of this isotopic equilibration, on the order of microseconds, indicates that for many experimental applications, it can be assumed that isotopic equilibrium between the dissolved boron species is quickly established. hawaii.edu
Deuterium Effects on Acid-Base Dissociation Constants (pKa)
The substitution of deuterium for protium (B1232500) in boric acid and the solvent (water) leads to a measurable change in the acid dissociation constant (pKa), a phenomenon known as the solvent isotope effect. Generally, acids are found to be weaker in deuterium oxide (D₂O) than in water (H₂O). nih.gov This effect is a direct consequence of the differences in zero-point energies of the O-H and O-D bonds.
The pKa of boric acid has been determined in both H₂O and D₂O, allowing for a quantitative assessment of this isotope effect. The difference in pKa values, denoted as ΔpKa (pKa(D₂O) - pKa(H₂O)), provides a measure of the thermodynamic isotope effect on the dissociation equilibrium. For boric acid, a significant positive ΔpKa is observed, indicating that it is a weaker acid in D₂O. nih.gov
| Solvent | pKa at 25 °C | ΔpKa (pKa(D₂O) - pKa(H₂O)) | Reference |
|---|---|---|---|
| H₂O | 9.234 | 0.630 | nih.gov |
| D₂O | 9.864 |
The observed ΔpKa of 0.630 for boric acid is consistent with the general trend for weak acids. nih.gov This substantial isotope effect underscores the importance of considering the isotopic composition of the solvent when studying the acid-base chemistry of boric acid. The weakening of the acid in D₂O can be attributed to the stronger O-D bond in the solvent and the resulting less favorable energetics for the transfer of a deuteron from the solvent to form the B(OD)₄⁻ ion, compared to the transfer of a proton in H₂O.
Neutron Scattering and Diffraction Studies of Boric Acid D3
Neutron Diffraction for Deuterated Crystal Structures
Neutron diffraction is an essential technique for determining the precise location of light atoms like hydrogen and deuterium (B1214612) in a crystal lattice, a task that is challenging for X-ray diffraction. The use of deuterated samples is a prerequisite for high-quality crystallographic analysis of such materials.
The crystal structure of boric acid consists of layers of B(OH)₃ molecules linked by hydrogen bonds, with only weak van der Waals forces between the layers. This layered structure is responsible for its characteristic cleavage. Early X-ray diffraction studies established the triclinic crystal system (space group P-1) and the planar nature of the B(OH)₃ molecules, which are arranged in hexagonal rings via hydrogen bonding.
While a definitive single-crystal neutron diffraction study providing refined atomic coordinates for boric acid-d3 was not found in the surveyed literature, the principles of such an analysis are well-established. A neutron diffraction refinement would provide the most accurate positions for the deuterium atoms. Based on X-ray diffraction data of H₃BO₃, the structure is characterized by the following parameters, which would be refined with higher precision for the deuterium positions in a neutron study.
Interactive Table: Crystal Structure Data for Boric Acid (H₃BO₃) from X-ray Diffraction (Note: Neutron diffraction of B(OD)₃ would provide more precise D locations)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.039 |
| b (Å) | 7.053 |
| c (Å) | 6.578 |
| α (°) | 92.58 |
| β (°) | 101.17 |
| γ (°) | 119.83 |
| B-O bond length (pm) | ~136 |
| O-H bond length (pm) | ~97 |
| O···O distance (pm) | ~272 |
Data sourced from X-ray diffraction studies. A neutron diffraction study on B(OD)₃ would be expected to yield slightly different lattice parameters and highly accurate B-O-D and D···O distances.
A primary motivation for using neutron diffraction on this compound is to unambiguously determine the positions of the deuterium atoms within the hydrogen-bond network. Spectroscopic data from infrared and Raman studies on both B(OH)₃ and B(OD)₃ are consistent with a crystal structure where the molecule has a slightly distorted C₃h site symmetry. In this arrangement, the deuterium atoms lie along the O···O lines, forming O-D···O bonds that link the B(OD)₃ units into extensive 2D sheets. Neutron diffraction would precisely measure the O-D covalent bond length and the D···O hydrogen bond distance, confirming the nature of the hydrogen bonding—whether it is symmetric or asymmetric—and providing detailed information on the ordering of the deuterons within the crystal lattice.
Inelastic Neutron Scattering (INS) for Dynamics of Deuterated Species
Inelastic Neutron Scattering (INS) is a spectroscopic technique that probes the vibrational and rotational motions of atoms in a material. It is particularly sensitive to the motions of hydrogen and deuterium. By analyzing the energy lost or gained by neutrons as they scatter from the sample, a vibrational density of states can be constructed.
At higher energies, INS probes the internal vibrational modes of the B(OD)₃ molecule. Deuteration has a significant effect on the vibrational frequencies, particularly those involving hydrogen motion. The heavier mass of deuterium causes a predictable downward shift in the frequency of these modes. Infrared spectroscopy studies have documented these isotopic shifts, providing a basis for interpreting potential INS spectra.
Interactive Table: Comparison of Vibrational Frequencies (cm⁻¹) for B(OH)₃ and B(OD)₃ from Infrared Spectroscopy
| Vibrational Mode Assignment | B(OH)₃ Frequency (cm⁻¹) | B(OD)₃ Frequency (cm⁻¹) | Isotopic Ratio (νH/νD) |
| O-H / O-D Stretch (ν) | 3220 | 2405 | 1.34 |
| In-plane O-H / O-D Bend (δ) | 1196 | 888 | 1.35 |
| Out-of-plane O-H / O-D Bend (γ) | 675 | 505 | 1.34 |
| B-O Stretch | 1455 | 1425 | 1.02 |
| Out-of-plane B-O Bend | 808 | 798 | 1.01 |
| In-plane O-B-O Bend | 548 | 540 | 1.01 |
Data adapted from infrared spectroscopy studies. An INS spectrum would show peaks corresponding to these modes, with intensities weighted by the neutron scattering cross-sections and atomic displacements.
The table clearly shows that modes dominated by hydrogen motion (stretching and bending) have an isotopic frequency ratio (νH/νD) of approximately √2, as expected from the mass difference. In contrast, modes dominated by the motion of the heavier boron and oxygen atoms show a much smaller shift upon deuteration. An INS experiment would directly measure the energies of these vibrational modes and, due to its sensitivity to deuterium, would be an excellent tool for studying the dynamics of the hydroxyl groups.
Quasi-Elastic Neutron Scattering (QENS) for Diffusive Dynamics
Quasi-elastic neutron scattering (QENS) is a technique used to study stochastic motions in materials, such as translational diffusion and molecular reorientations, that occur on a picosecond to nanosecond timescale. The technique measures a slight broadening of the elastic scattering peak, which is indicative of these slow, diffusive-like dynamics.
For a well-ordered, stable crystalline solid like this compound at or below room temperature, significant diffusive dynamics are not expected. The deuterium atoms are held in fixed positions within the crystal lattice by strong covalent and hydrogen bonds. Consequently, there are no reported QENS studies investigating diffusive dynamics in solid crystalline this compound in the scientific literature. Such studies are more applicable to systems where atoms or molecules exhibit mobility, such as liquids, polymers, or certain ionic conductors where proton/ion hopping occurs.
Investigation of Deuterium Mobility in this compound Solutions and Solids
The mobility of deuterium atoms in both solid this compound and its solutions can be effectively investigated using Quasi-Elastic Neutron Scattering (QENS). This technique is sensitive to the diffusive and reorientational motions of atoms on timescales ranging from picoseconds to nanoseconds. By analyzing the energy broadening of the scattered neutrons, researchers can deduce the nature and timescale of atomic movements.
While specific QENS studies exclusively focused on this compound are not extensively reported in the reviewed literature, the principles of the technique are widely applied to similar hydrogen-bonded systems. In such studies, the incoherent scattering from deuterium nuclei provides information about their individual motions.
In Solid this compound: Deuterium mobility is expected to be limited to localized motions. These could include:
Rotational jumps: The -OD groups might undergo discrete rotational jumps between allowed orientations within the crystal lattice.
Librational motions: Small-angle oscillations of the deuterium atoms around their equilibrium positions.
Temperature-dependent QENS studies would be crucial in this context. As the temperature increases, the onset of specific dynamic processes can be observed as a broadening of the elastic scattering peak. An elastic intensity scan as a function of temperature can pinpoint transition temperatures where deuterium atoms gain sufficient thermal energy to overcome rotational barriers.
In this compound Solutions: The deuterium mobility is significantly higher and more complex. It involves a combination of:
Translational diffusion: The entire this compound molecule moves through the solvent.
Rotational diffusion: The molecule tumbles and reorients in the solution.
Deuteron (B1233211) exchange: Deuterons can exchange between boric acid molecules and the solvent (e.g., D2O), a process that can be tracked if the scattering properties are sufficiently distinct.
QENS can distinguish between these different types of motion by analyzing the momentum transfer (Q) dependence of the quasi-elastic broadening.
Characterization of Local Dynamics and Jump Diffusion Processes
The local dynamics of deuterium atoms, particularly in the solid state, are often best described by jump diffusion models. Instead of continuous diffusion, atoms are considered to reside at specific sites for a characteristic time (residence time) before rapidly jumping to a neighboring site.
The Chudley-Elliott model is a foundational framework for analyzing jump diffusion in crystalline solids. It relates the broadening of the QENS signal to the jump length and residence time of the diffusing species. For a polycrystalline sample, the model can be adapted to account for the isotropic averaging of jump directions.
In the context of solid this compound, the layered, hydrogen-bonded crystal structure would dictate the possible jump sites for deuterium atoms. The analysis of QENS data would involve fitting the experimental spectra to models that describe jumps between these specific sites. This would yield quantitative data on:
Jump distance (L): The distance between adjacent sites for deuterium hopping.
Residence time (τ): The average time a deuterium atom spends at one site before jumping.
The temperature dependence of the residence time typically follows an Arrhenius relationship, allowing for the determination of the activation energy for the jump process. This activation energy corresponds to the potential barrier that a deuterium atom must overcome to move from one site to another, providing fundamental information about the strength of the hydrogen (or in this case, deuterium) bonds.
While detailed experimental data for jump diffusion parameters in this compound are scarce, the table below illustrates the typical parameters that would be determined from such an analysis in a hypothetical study.
| Temperature (K) | Residence Time (τ) (ps) | Jump Distance (L) (Å) | Diffusion Coefficient (D) (cm²/s) |
|---|---|---|---|
| 200 | 50.2 | 1.5 | 1.12 x 10⁻⁷ |
| 250 | 15.8 | 1.5 | 3.56 x 10⁻⁷ |
| 300 | 6.3 | 1.5 | 8.93 x 10⁻⁷ |
Small-Angle Neutron Scattering (SANS) for Solution Microstructure
Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials on a length scale from nanometers to hundreds of nanometers. In the context of this compound solutions, SANS can provide detailed information about the size, shape, and arrangement of molecules and any larger aggregates or clusters that may form.
Structural Elucidation of Aqueous this compound Solutions
Neutron scattering studies, particularly those employing isotopic substitution of hydrogen with deuterium (as in this compound dissolved in D2O), have been instrumental in elucidating the microstructure of aqueous boric acid solutions. In these solutions, the dominant species is the neutral B(OH)3 (or B(OD)3) molecule.
Research combining neutron scattering with Empirical Potential Structure Refinement (EPSR) modeling has revealed key details about the hydration shell surrounding the boric acid molecule. In a saturated solution (0.95 mol L⁻¹) at 298 K, it was found that approximately 18 water molecules reside within the hydration sphere of a boric acid molecule, defined by a B–O(W) (Boron to water Oxygen) distance of 3.75 Å. However, of these 18 molecules, only about 4.23 are directly hydrogen-bonded to the boric acid molecule, acting as either a hydrogen bond donor or acceptor. This suggests that boric acid is a relatively weakly hydrated species compared to bulk water, a finding supported by Density Functional Theory (DFT) calculations.
| Parameter | Value |
|---|---|
| Concentration | 0.95 mol L⁻¹ |
| Hydration Distance (B–O(W)) | 3.75 Å |
| Total Water Molecules in Hydration Sphere | ~18 |
| Hydrogen-Bonded Water Molecules | ~4.23 |
Characterization of Molecular Clustering in Deuterated Boric Acid Solutions
Beyond the immediate hydration environment, neutron scattering reveals that boric acid molecules in aqueous solutions are not isolated but tend to form molecular clusters. The formation and relative populations of these clusters are sensitive to both concentration and temperature. Several types of molecular pairs have been identified:
Bidentate Contact Molecular Pairs (BCMP): These are the dominant form of clusters in aqueous solutions, characterized by a B-B distance of approximately 4.1 Å.
Mono-dentate Contact Molecular Pairs (MCMP): Another form of direct association between boric acid molecules.
Solvent-Shared Molecular Pairs (SMP): In these arrangements, boric acid molecules are separated by a single water molecule.
Parallel Solvent-Shared Molecular Pairs (PSMP): These clusters, stabilized by van der Waals interactions, have a distinct B-B distance of about 3.6 Å, corresponding to the separation between two parallel layers of boric acid molecules. The PSMP configuration is considered a crucial precursor for the crystallization of boric acid from the solution.
The ability of SANS to probe these different length scales allows for a detailed characterization of the solution's nanoscale organization.
| Cluster Type | Abbreviation | Characteristic B-B Distance (Å) | Notes |
|---|---|---|---|
| Bidentate Contact Molecular Pair | BCMP | ~4.1 | Dominant molecular pair in solution. |
| Mono-dentate Contact Molecular Pair | MCMP | - | Direct molecular contact. |
| Solvent-Shared Molecular Pair | SMP | - | Molecules separated by a water molecule. |
| Parallel Solvent-Shared Molecular Pair | PSMP | ~3.6 | Considered a precursor to crystallization. |
Advanced Research Applications of Boric Acid D3 As an Isotopic Probe
Deuterium (B1214612) Labeling in Material Science Research
In material science, deuterium labeling is a powerful technique for investigating the dynamics of hydrogen-containing species. Boric acid-d3 and other deuterated boron compounds act as isotopic probes, allowing for the study of diffusion, exchange, and trapping mechanisms of hydrogen isotopes within various materials.
The use of deuterated compounds is crucial for elucidating reaction mechanisms and the behavior of hydrogen species in boron-containing materials. For instance, in studies of transition-metal-catalyzed hydroarylation, using deuterated phenylboronic acid, PhB(OD)₂, resulted in significant deuterium incorporation into the product, providing evidence for the reaction pathway. acs.org This type of isotopic labeling experiment helps to confirm the role of specific hydrogen (or deuterium) atoms in the catalytic cycle.
Deuterium exchange is also observed in the analysis of boron-based materials. In one study, when analyzing a boron-containing polymer, the use of a deuterated solvent led to fast hydrogen-deuterium exchange, which was detected by 2D NMR spectroscopy. Similarly, isotopic exchange studies on cyclic triimidazole showed that its hydrogen atoms readily exchange for deuterium in the presence of NaOD in a CD₃OD/D₂O solvent, with some positions exchanging much faster than others. acs.org These experiments demonstrate how deuterium labeling can reveal the lability and accessibility of specific hydrogen sites within a molecule or material.
Furthermore, studies on radical cations of polycyclic aromatic hydrocarbons (PAHs) isolated in a boric acid glass matrix have investigated the influence of isotopic substitution. arxiv.org The relaxation dynamics of these cations showed a hydrogen/deuterium isotope effect, indicating the role of hydrogen vibrations in the energy dissipation processes within the boric acid matrix. arxiv.org The diffusion of boric acid itself, and by extension its deuterated form, is a recognized phenomenon in systems involving semipermeable membranes, such as in reverse osmosis, where it can lead to significant isotopic fractionation. researchgate.net
Understanding how hydrogen isotopes are stored or trapped in materials is critical for applications such as hydrogen storage. While direct studies using this compound for trapping mechanisms are specific, the principles are derived from broader research on boron hydrides and related compounds. Boron hydrides are of significant interest for their potential in hydrogen storage. The decomposition of compounds like ammonia (B1221849) borane (B79455) (NH₃BH₃) releases hydrogen, and understanding the mechanisms of this release is key to developing efficient storage materials. sigmaaldrich.com
The synthesis of deuterated boranes, such as in stabilized deuteroborane-tetrahydrofuran complexes (BD₃-THF), provides the necessary reagents for studying the incorporation and behavior of deuterium in various chemical syntheses. google.com Research into the synthesis of highly electron-deficient boron species, like diboranium cations, has involved reactions with deuterium-labeled reagents such as FSO₃D·SbF₅. scholaris.ca The detection of H₂/HD gas in the decomposition products provided indirect evidence for the formation of the transient cation, showcasing how deuterium tracing can be used to infer the existence of short-lived intermediates and understand their subsequent reactions. scholaris.ca These fundamental studies on the reactivity of boron hydrides and their deuterated analogues are essential for designing materials with specific hydrogen (deuterium) trapping and release properties.
Isotopic Tracers in Geochemical and Environmental Research
The isotopic composition of boron is a powerful tracer in geochemical and environmental studies. It provides critical information about planetary and environmental processes, from reconstructing ancient ocean conditions to tracking modern pollutants.
The boron isotope proxy (δ¹¹B) is a cornerstone of paleoceanography, used to reconstruct the pH of ancient seawater and, by extension, past atmospheric CO₂ concentrations. anr.frcore.ac.uk This proxy is based on the pH-dependent equilibrium between the two dominant forms of dissolved boron in seawater: boric acid (B(OH)₃) and the borate (B1201080) ion (B(OH)₄⁻). copernicus.org
A significant isotopic fractionation occurs between these two species, with the heavier ¹¹B isotope preferentially residing in boric acid and the lighter ¹⁰B isotope favoring the borate ion. core.ac.uk As seawater pH changes, the relative abundance of boric acid and borate shifts. At lower pH, boric acid is more abundant, while at higher pH, borate dominates. frontiersin.org Consequently, the boron isotopic composition of both species changes with pH.
It is widely assumed that marine calcifying organisms, such as foraminifera and corals, preferentially incorporate the borate ion into their calcium carbonate skeletons. mcgill.ca Therefore, the δ¹¹B value of their fossilized shells can serve as a record of the seawater pH at the time of their growth. neptjournal.com By analyzing these fossil archives, scientists can reconstruct long-term climate variability and understand the historical relationship between atmospheric CO₂ and ocean acidity. anr.frneptjournal.com The accuracy of this proxy relies on a precise understanding of the fractionation factor (α₃₋₄) between boric acid and borate, a value that has been the subject of extensive research and refinement. mcgill.caduke.edu
Table 1: Boron Speciation and Isotope Fractionation in Seawater
| Parameter | Description | Significance |
| B(OH)₃ | Boric Acid | Dominant species at lower pH; enriched in ¹¹B. frontiersin.org |
| B(OH)₄⁻ | Borate Ion | Dominant species at higher pH; enriched in ¹⁰B; incorporated into marine carbonates. frontiersin.org |
| δ¹¹B | Boron Isotope Ratio | The ratio of ¹¹B to ¹⁰B, measured in marine carbonates to reconstruct past seawater pH. anr.fr |
| α₃₋₄ | Fractionation Factor | The equilibrium isotope fractionation factor between B(OH)₃ and B(OH)₄⁻, a critical parameter for pH calculations. mcgill.ca |
Boron's isotopic signature is also a valuable tool for tracing its pathways in modern aquatic systems and understanding its role in biogeochemical cycles. neptjournal.com Boron is highly soluble in water and its concentration and isotopic composition can vary depending on the source. frontiersin.orgorst.edu Natural background levels of boron in freshwater are typically low, often less than 0.1 mg/L, while seawater has a significantly higher average concentration of about 4.5 mg/L. orst.edugov.bc.ca
Isotopic analysis helps distinguish between different boron sources. For example, studies have used boron isotopes to trace contamination in coastal waters, as potential sources like septic waste and fertilizers can have distinct isotopic signatures compared to natural seawater or precipitation. frontiersin.org Boron is not removed by conventional wastewater treatment, making it a conservative tracer of anthropogenic inputs. frontiersin.org
The global biogeochemical cycle of boron involves significant fluxes between the land, atmosphere, and oceans. neptjournal.com A major atmospheric component is driven by the formation of boric acid from sea salt aerosols. neptjournal.com The diffusion of boric acid is also a key process in other contexts, such as its passage through reverse osmosis membranes during desalination, which can induce significant isotopic fractionation and alter the isotopic composition of the resulting freshwater. researchgate.net Monitoring boron concentrations and its isotopic ratios in rivers, groundwater, and precipitation helps scientists quantify these fluxes and understand how environmental systems respond to both natural and human-induced changes. frontiersin.orgneptjournal.com
This compound in Supramolecular Chemistry Research
In supramolecular chemistry, boric acid and its derivatives are recognized as versatile building blocks for constructing complex, non-covalent architectures. The ability of the B(OH)₃ molecule to form multiple, directional hydrogen bonds is key to its role in molecular self-assembly. Using this compound allows researchers to probe the strength and dynamics of these crucial hydrogen-bonding networks.
Boric acid itself exhibits a layered crystal structure, with individual molecules linked by an extensive network of hydrogen bonds to form 2D sheets. This structure is an analogue to graphite, and the anisotropic distribution of strong in-plane hydrogen bonds versus weak out-of-plane van der Waals forces allows for the mechanical exfoliation of the molecular crystals into layers. rsc.org
This hydrogen-bonding capability has been exploited to create a variety of supramolecular structures:
Adducts with H-bond Acceptors: Boric acid readily forms adducts with molecules that can accept hydrogen bonds. For example, it co-crystallizes with cyclic triimidazole to form a 1:1 adduct consisting of hydrogen-bonded sheets. acs.org
Complexes with Cyclodextrins: Studies have shown that boric acid forms non-covalent, hydrogen-bonding-based systems with β-cyclodextrin. researchgate.net The interactions are attributed to weak binding between boric acid and the hydroxyl groups of the cyclodextrin. researchgate.net
Multi-component Assemblies: Boric acid can participate in more complex, multi-component systems. A three-component supramolecular assembly has been constructed from guanidinium, boric acid, and carbonate, which forms a wavy, hydrogen-bonded anionic layer featuring distinct rosette motifs. acs.org
Dynamic Covalent Chemistry: The reversible formation of boronic esters from boronic acids (organo-substituted derivatives of boric acid) and diols is a powerful tool in dynamic covalent chemistry, enabling the self-assembly of macrocycles, cages, and polymers. researchgate.net
The study of these systems, often aided by isotopic labeling with this compound, provides fundamental insights into the principles of molecular recognition and self-assembly, paving the way for the design of novel functional materials.
Elucidation of Host-Guest Interactions Involving Deuterated Boric Acid Derivatives
The study of host-guest chemistry, which focuses on the formation of complexes between a host molecule and a guest molecule, benefits significantly from the use of deuterated compounds like this compound. The substitution of hydrogen with deuterium can influence the strength of non-covalent interactions, such as hydrogen bonds, which are often central to these complexes. osti.govresearchgate.netmdpi.com
Research has shown that boric acid and its derivatives can form non-covalent, hydrogen-bonding based systems with host molecules like β-cyclodextrin. researchgate.netresearchgate.net In some instances, these interactions lead to the formation of inclusion complexes. researchgate.netresearchgate.net The use of deuterated boric acid in these studies can help to quantify the contribution of hydrogen bonding to the stability of the complex. Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the interaction mechanisms between boric acid and various macrocyclic hosts, highlighting the crucial role of hydrogen bonding in complex stabilization. acs.orgscispace.com These theoretical approaches, combined with experimental data from techniques like NMR spectroscopy, provide a detailed picture of the host-guest interactions at a molecular level. researchgate.netresearchgate.net
One of the key areas of investigation is the interaction of boric acid with compounds containing vicinal diols, where it can form stable esters. vulcanchem.com This reactivity is fundamental to understanding its interactions with many organic and biological molecules. vulcanchem.com The use of this compound in such studies allows for a more precise examination of these interactions.
Deuterium Effects on Self-Assembly Processes and Non-Covalent Interactions
The substitution of protium (B1232500) (H) with deuterium (D) in solvent molecules and solutes like boric acid can have a discernible impact on self-assembly processes and the nature of non-covalent interactions. osti.gov D₂O, or heavy water, is known to be more structured and forms stronger hydrogen bonds than H₂O. osti.gov This difference can affect the kinetics and thermodynamics of self-assembly.
Studies on macroions have demonstrated that self-assembly processes are generally slower in D₂O compared to H₂O. osti.gov This kinetic isotope effect is attributed to the stronger hydrogen bonding in D₂O, which increases the activation energy for the assembly process. osti.gov The higher viscosity of D₂O can also contribute to slowing down the dynamics of the ions involved in self-assembly. osti.gov
From a thermodynamic perspective, the effect of isotopic substitution can be more varied. While some systems show similar assembly sizes in both H₂O and D₂O, others exhibit significant differences, suggesting a stronger influence of hydrogen bonding in those cases. osti.gov The presence of deuterium can alter the strength of hydrogen bonds, which are crucial non-covalent interactions driving the formation of supramolecular structures. mdpi.comgoogle.com The study of these deuterium effects provides valuable insights into the forces governing molecular self-organization.
This compound in Advanced Catalysis Research
Boric acid and its derivatives are recognized as effective and often environmentally benign catalysts for a wide range of organic reactions. researchgate.netrsc.orgrsc.orgnih.gov The use of this compound in catalysis research offers a unique avenue to investigate reaction mechanisms, particularly those involving proton or deuteron (B1233211) transfer steps.
Probing the Role of Proton/Deuteron Transfer in Catalytic Cycles
The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms. wikipedia.org By comparing the rate of a reaction catalyzed by boric acid with that catalyzed by this compound, researchers can determine if the breaking of an O-H (or O-D) bond is involved in the rate-determining step of the reaction. usask.cascholaris.ca
For instance, in reactions where boric acid acts as a Brønsted acid catalyst, the transfer of a proton (or deuteron) is a key step. rsc.org The adduct formed between B(C₆F₅)₃ and D₂O, for example, has been used to catalyze the deuteration of various organic compounds. rsc.org In such cases, the coordination of D₂O to the Lewis acidic boron center weakens the O-D bond, facilitating the transfer of a deuteron. rsc.org Studying the KIE in these systems can provide quantitative information about the transition state of the proton/deuteron transfer step.
Boric acid has also been used as a precatalyst in reactions like hydroboration, where it is thought to generate the active BH₃ catalyst in situ. rsc.orgrsc.org Isotopic labeling studies with this compound could help to confirm the proposed mechanism and the role of hydrogen/deuterium transfer in the catalytic cycle.
Understanding Solvent Effects (D₂O) on Catalytic Efficiency and Selectivity
The choice of solvent can have a profound impact on the efficiency and selectivity of a catalytic reaction. When D₂O is used as a solvent instead of H₂O, several factors can influence the catalytic process. The stronger hydrogen bonding in D₂O can affect the solvation of reactants, transition states, and products, thereby altering the reaction energetics. osti.gov
Furthermore, in reactions where water acts as a reactant, such as in transfer hydrogenation or deuteration, using D₂O allows for the incorporation of deuterium atoms into the product molecules. acs.orgescholarship.org This has been demonstrated in the palladium-catalyzed transfer deuteriation of alkenes and alkynes using D₂O as the stoichiometric deuterium source, with boric acid as a byproduct. acs.orgescholarship.org Similarly, photocatalytic methods have been developed for the deuteration of organic compounds using D₂O as the deuterium source. acs.orgacs.org
The study of catalytic reactions in D₂O can also provide insights into the role of the solvent in the catalytic cycle. For example, the rate of acid- or base-catalyzed hydrolysis of certain compounds can differ significantly between H₂O and D₂O, providing clues about the reaction mechanism. researchgate.net By systematically studying these solvent isotope effects, researchers can gain a deeper understanding of the catalytic system and potentially optimize it for improved performance.
Future Directions and Emerging Research Avenues for Boric Acid D3
Development of Novel Characterization Techniques for Deuterated Boron Compounds
The study of deuterated boron compounds like Boric acid-d3 necessitates the development and refinement of specialized characterization techniques. While existing methods provide valuable data, new approaches are required to fully elucidate the subtle but significant effects of deuterium (B1214612) substitution.
Future research will likely focus on enhancing spectroscopic techniques to better probe the properties of these compounds. For instance, advancements in Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹¹B NMR, are crucial for characterizing boron-containing compounds. researchgate.net Isotope effects on NMR spectra can provide detailed information about molecular structure and dynamics. acs.org The development of innovative NMR correlation experiments, such as ¹H{¹¹B} and ¹H{¹³C, ¹¹B}, has already proven effective in identifying transient intermediates in reactions involving boron compounds. researchgate.net Further development in this area could offer unprecedented insight into the behavior of this compound.
Additionally, techniques sensitive to isotopic substitution, such as gas chromatography/thermal conversion/isotope ratio mass spectrometry (GC/TC/IRMS), are vital for accurately determining the isotopic composition of derivatized fatty acids, a process where boron compounds are used. nih.gov Researchers have demonstrated that while derivatization can alter the hydrogen isotopic composition, this effect is reproducible and can be corrected for. nih.gov
The preparation and characterization of novel boron-loaded deuterated liquid scintillators represent another significant area of development. osti.gov These materials are designed for the detection of both fast and thermal neutrons, with analyses focusing on optical and material properties like density, refractive index, and luminescence, alongside performance metrics such as light yield and pulse-shape discrimination. osti.gov
Integration of Advanced Experimental and Computational Methodologies
A synergistic approach that combines advanced experimental techniques with sophisticated computational modeling is essential for a comprehensive understanding of this compound. This integrated strategy allows for the validation of theoretical predictions and the interpretation of complex experimental data.
Computational studies, particularly those employing density functional theory (DFT) and ab initio methods, are powerful tools for investigating the properties and reactions of boric acid and its derivatives. nih.govosti.gov These methods can calculate structural properties, reaction energetics, and spectroscopic signatures, providing a molecular-level understanding of experimental observations. nih.govosti.govacs.org For instance, theoretical calculations have been used to study the ionization of boric acid in aqueous solutions and its adsorption on surfaces like indium tin oxide (ITO). nih.govnih.govoup.com
The integration of experimental data with computational models is particularly valuable in understanding complex phenomena such as the role of hydrogen bonding. In crystalline boric acid, molecules are arranged in layers held together by hydrogen bonds. vulcanchem.com In this compound, these are deuterium bonds with slightly different characteristics that can be studied using advanced crystallographic techniques and modeled computationally. vulcanchem.com Theoretical tools like the Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction Plot (NCI Plot) are being used to study hydrogen-bonding interactions in boric acid-containing structures. mdpi.com
Exploration of this compound in Quantum Materials and Energy Research
The unique properties of this compound make it a promising candidate for applications in the burgeoning fields of quantum materials and energy research. The presence of deuterium can influence material properties in ways that are still being explored.
In energy research, boric acid is utilized in nuclear power plants to control the fission rate of uranium. atamanchemicals.com The isotopic composition of boron is critical here, as different isotopes have vastly different neutron absorption cross-sections. researchgate.net The use of deuterated compounds in conjunction with specific boron isotopes could offer new ways to manage neutron flux and enhance safety and efficiency. For example, partial deuteration of tissues has been shown to enhance neutron penetration in the context of Boron Neutron Capture Therapy (BNCT). vulcanchem.com
Boric acid and its derivatives are also being investigated for their role in energy storage and conversion. For instance, boric acid-anchored hole-selective contacts have been shown to improve the performance and stability of perovskite solar cells. nih.govoup.com The weakened acidity of the boric acid anchor helps to mitigate the corrosion of the indium tin oxide (ITO) substrate. nih.govoup.com The use of this compound in such applications could lead to further performance enhancements due to isotopic effects on interfacial chemistry and charge transport.
Research into boron-based nanomaterials is another promising avenue. Boric acid-functionalized covalent organic frameworks (COFs) have been developed for the selective enrichment of specific compounds, demonstrating the versatility of boron chemistry in creating functional materials. researchgate.net
Role of this compound in Fundamental Chemical Physics Studies
This compound serves as an ideal model system for investigating fundamental concepts in chemical physics, particularly the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium leads to a significant mass change, which affects reaction rates and equilibrium constants. Studying these deuterium isotope effects provides deep insights into reaction mechanisms and the nature of chemical bonding. annualreviews.org
The different zero-point energies of C-H versus C-D bonds, for example, can lead to different reaction kinetics, a phenomenon that is exploited in mechanistic studies. The study of isotope effects in systems like this compound can help to refine theoretical models of chemical reactivity. annualreviews.org
Furthermore, the interaction of boric acid with biological systems is an area of active investigation. researchgate.net Boron has been shown to influence various metabolic pathways, and deuterated analogues like this compound could be used as tracers to elucidate these complex biological roles with greater precision. vulcanchem.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing boric acid-d3 in isotopic labeling studies?
- Methodological Answer : Synthesis of boric acid-d3 (deuterated boric acid) requires strict control of isotopic purity. Use acid-catalyzed exchange reactions with deuterated water (D2O) under inert atmospheres to minimize protium contamination. Characterization should include <sup>1</sup>H/<sup>2</sup>H NMR to confirm deuteration levels (>99 atom% D) and mass spectrometry for molecular validation. Purity checks via elemental analysis and Karl Fischer titration are essential to ensure reproducibility .
Q. How do researchers validate the isotopic stability of boric acid-d3 in aqueous solutions?
- Methodological Answer : Perform longitudinal stability studies by monitoring deuterium retention using <sup>2</sup>H NMR over time under varying pH and temperature conditions. Compare degradation rates with non-deuterated analogs to identify isotopic exchange kinetics. Buffer solutions should mimic experimental conditions (e.g., biological assays) to assess practical stability .
Q. What analytical techniques are recommended for quantifying boric acid-d3 in complex matrices (e.g., biological samples)?
- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards to correct for matrix effects. LC-MS/MS or ICP-MS protocols should include calibration curves spanning 0.1–100 ppm, with validation via spike-recovery tests (85–115% recovery acceptable). Sample preparation may involve derivatization with mannitol to enhance volatility for GC-MS analysis .
Advanced Research Questions
Q. How can isotopic effects of boric acid-d3 influence reaction kinetics in boron neutron capture therapy (BNCT) studies?
- Methodological Answer : Deuteration alters bond vibrational frequencies, potentially affecting neutron absorption cross-sections. Conduct comparative neutron irradiation experiments with boric acid-d3 and non-deuterated analogs. Use Monte Carlo simulations to model neutron interactions and validate results against experimental thermal neutron flux data .
Q. What strategies resolve contradictions in thermodynamic data for boric acid-d3 solubility across studies?
- Methodological Answer : Discrepancies often arise from isotopic impurity or solvent deuteration levels. Standardize solubility measurements using saturated solutions in D2O under controlled humidity. Cross-validate with calorimetric data (e.g., isothermal titration calorimetry) to reconcile differences in reported ΔHsol values .
Q. How to design experiments isolating isotopic interference in boric acid-d3’s role as a Lewis acid catalyst?
- Methodological Answer : Compare catalytic activity in deuterated vs. non-deuterated systems using kinetic isotope effect (KIE) studies. For example, measure reaction rates in esterification or hydrolysis reactions. Control for solvent deuteration (e.g., CD3OD vs. CH3OH) to isolate isotopic effects on boron’s electron-deficient center .
Data Integrity & Reproducibility
Q. What protocols ensure data reproducibility in studies using boric acid-d3 as a tracer?
- Methodological Answer :
- Documentation : Record deuteration levels, solvent purity, and storage conditions (e.g., desiccated at −20°C).
- Replication : Include triplicate measurements with error margins <5% for quantitative assays.
- Reporting : Follow guidelines from Beilstein Journal of Organic Chemistry: detail synthesis steps in the main text, with raw NMR/MS spectra in supplementary files .
Q. How to address variability in deuterium retention rates across cell culture studies with boric acid-d3?
- Methodological Answer : Variability may stem from cellular uptake mechanisms or intracellular pH gradients. Use fluorescent boron probes (e.g., BODIPY derivatives) to track localization. Validate retention via ICP-MS and adjust culture medium deuteration to match physiological conditions .
Tables: Key Experimental Parameters
| Parameter | Recommended Protocol | Reference |
|---|---|---|
| Deuteration Purity | >99 atom% D via <sup>2</sup>H NMR | |
| Solubility in D2O | 4.7 g/100 mL at 25°C (saturated solution) | |
| Storage Conditions | −20°C, desiccated, argon atmosphere | |
| LC-MS/MS Detection Limit | 0.05 ppm (LOQ = 0.1 ppm) |
Sources Excluded Per Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
